molecular formula C4H7N3 B1589549 2-methyl-1H-imidazol-5-amine CAS No. 88718-92-7

2-methyl-1H-imidazol-5-amine

Cat. No. B1589549
CAS RN: 88718-92-7
M. Wt: 97.12 g/mol
InChI Key: JPJMLQRVGZBWPD-UHFFFAOYSA-N
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Description

  • Physical Properties :
    • It can be irritating to the skin and mucous membranes .

Synthesis Analysis

Recent research has focused on the synthesis of imidazoles, including methods for constructing the core bonds of these heterocycles. One notable protocol involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-imidazol-5-amine consists of a five-membered ring containing two nitrogen atoms. It is sterically hindered and can simulate the coordination of histidine to heme complexes .


Chemical Reactions Analysis

While there are limited studies on the specific reactions of 2-methyl-1H-imidazol-5-amine, its derivatives exhibit diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antifungal properties. Commercially available drugs containing the 1,3-diazole ring (a core structure of imidazoles) have been used for various therapeutic purposes .


Physical And Chemical Properties Analysis

  • Tautomeric Forms : Due to the presence of positive charges on its nitrogen atoms, 2-methyl-1H-imidazol-5-amine exhibits two equivalent tautomeric forms .

Scientific Research Applications

UV-Curable Epoxide Resins

Tertiary amines, including 2-methylimidazole (referred to as 5-amine in the study), are used in UV-curable epoxide resins. These amines influence UV/thermal conversions, thermal properties, and adhesion strengths on various substrates, demonstrating potential for advanced opto-electronic applications (Chiang & Hsieh, 2008).

Synthesis of Imidazole Derivatives

The reaction of 5-acetyl-2-aminooxazole with amines, including 2-methyl-1H-imidazol-5-amine, leads to the formation of 1H-5-acetyl-2-substituted amino-imidazoles, showcasing a method for synthesizing imidazole derivatives (Lamattina & Mularski, 1984).

Pharmaceutical Intermediate Synthesis

2-methyl-1H-imidazol-5-amine is involved in the synthesis of pharmaceutical intermediates, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, highlighting its significance in pharmaceutical research (Zhou et al., 2018).

Synthesis of 1H-Imidazole 3-Oxides

In research involving optically active 1H-imidazole 3-oxides, compounds like 2-methyl-1H-imidazol-5-amine play a role in the synthesis of these novel molecules, which have potential applications in various chemical processes (Jasiński et al., 2008).

Green Synthesis of Imidazole Derivatives

A study demonstrates the environmentally friendly and efficient synthesis of novel imidazole derivatives, including 2-methyl-1H-imidazol-5-amine, highlighting its application in green chemistry (Sadek et al., 2018).

Nucleophilic Addition to Imidazole Nucleus

Research on the nucleophilic addition to the imidazole nucleus has shown the involvement of compounds like 2-methyl-1H-imidazol-5-amine, contributing to the understanding of chemical reactions involving imidazole derivatives (Ohta et al., 2000).

properties

IUPAC Name

2-methyl-1H-imidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-6-2-4(5)7-3/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMLQRVGZBWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459694
Record name 2-methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazol-5-amine

CAS RN

88718-92-7
Record name 2-methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sharma, S Basu - Applied Materials Today, 2021 - Elsevier
… On the other hand, the hydroxyethyl cleavage of metronidazole forms 2-methyl-5-nitro-1H-imidazole which undergoes nitro group reduction to form 2-methyl-1H-imidazol-5-amine, …
Number of citations: 33 www.sciencedirect.com
K Umar, MM Haque, NA Mir, M Muneer… - Journal of Advanced …, 2013 - degruyter.com
… The probable structure of photoproduct 6 (1-(2-(ethylsulfonyl) ethyl)-2-methyl-1Himidazol-5-amine) has been proposed on the basis of molecular ion and mass fragmentation pattern as …
Number of citations: 51 www.degruyter.com

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